molecular formula C6H4N2O3 B180776 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione CAS No. 13177-71-4

5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione

Cat. No.: B180776
CAS No.: 13177-71-4
M. Wt: 152.11 g/mol
InChI Key: XXMXJZGHLGISEA-UHFFFAOYSA-N
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Description

5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione is a heterocyclic compound with the molecular formula C6H4N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with hydrazine derivatives, followed by cyclization to form the desired pyridazine ring . For example, the furan derivative can be reacted with hydrazine hydrate in the presence of a catalyst such as phosphorous oxychloride and pyridine, followed by refluxing to achieve cyclization .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce dihydropyridazine derivatives .

Scientific Research Applications

5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione is unique due to its specific ring fusion, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other pyridazine derivatives may not be suitable .

Properties

IUPAC Name

5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMXJZGHLGISEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264835
Record name 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13177-71-4
Record name 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13177-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Furan-2,3-dicarboxylic acid dimethyl ester (1.6 g, 8.69 mmol) is added to EtOH (10 mL) and hydrazine hydrate (1.46 mL, 55% in water). Heat the reaction to reflux for 5-6 h. Cool and concentrate in vacuo to form a slurry. Dilute the material with additional H2O and filter the precipitate. Wash with additional H2O. Transfer material from filter to a round bottom flask and add HCl (7.2 mL, 2N in H2O). Heat reaction mixture to reflux for 4 h. Cool and filter the precipitate washing with H2O, to yield the title compound without further purification (930 mg, 70%)
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
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Reactant of Route 5
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
Reactant of Route 6
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione

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